molecular formula C8H9F2N3O4 B2478012 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856047-54-5

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2478012
CAS No.: 1856047-54-5
M. Wt: 249.174
InChI Key: QZORROCHFMORCA-UHFFFAOYSA-N
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Description

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2N3O4 and a molecular weight of 249.17 g/mol . It is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves several stepsThese reactions can be performed using various reagents and catalysts, such as metal-based methods for transferring CF2H to specific sites . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions.

    Substitution: The pyrazole ring can undergo substitution reactions with different reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid include other pyrazole derivatives with different substituents. For example:

Properties

IUPAC Name

4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-12(11-7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORROCHFMORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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